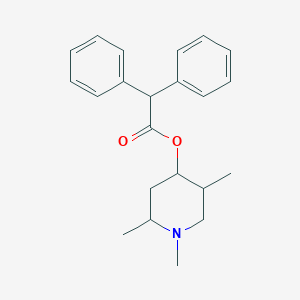
1,2,5-trimethyl-4-piperidinyl diphenylacetate
Übersicht
Beschreibung
1,2,5-trimethyl-4-piperidinyl diphenylacetate, also known as TMDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TMDPA is a piperidine derivative that exhibits a range of biological activities, making it an interesting target for researchers.
Wirkmechanismus
1,2,5-trimethyl-4-piperidinyl diphenylacetate is known to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. 1,2,5-trimethyl-4-piperidinyl diphenylacetate acts as a positive allosteric modulator of these receptors, meaning that it enhances their activity in the presence of an agonist. The exact mechanism of action of 1,2,5-trimethyl-4-piperidinyl diphenylacetate is still being studied, but it is believed to involve the binding of 1,2,5-trimethyl-4-piperidinyl diphenylacetate to a specific site on the receptor.
Biochemical and Physiological Effects:
1,2,5-trimethyl-4-piperidinyl diphenylacetate has been shown to have a range of biochemical and physiological effects in various studies. In one study, 1,2,5-trimethyl-4-piperidinyl diphenylacetate was found to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved learning and memory in mice. In another study, 1,2,5-trimethyl-4-piperidinyl diphenylacetate was found to have anti-inflammatory effects in a mouse model of sepsis, reducing the production of pro-inflammatory cytokines. 1,2,5-trimethyl-4-piperidinyl diphenylacetate has also been shown to have analgesic effects in various animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,2,5-trimethyl-4-piperidinyl diphenylacetate is its ability to modulate the activity of specific receptors in the brain, making it a useful tool for studying the function of these receptors. 1,2,5-trimethyl-4-piperidinyl diphenylacetate is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of 1,2,5-trimethyl-4-piperidinyl diphenylacetate is its potential toxicity, as it has been shown to have neurotoxic effects at high doses in some studies. Careful dosing and monitoring are therefore necessary when using 1,2,5-trimethyl-4-piperidinyl diphenylacetate in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1,2,5-trimethyl-4-piperidinyl diphenylacetate. One area of interest is the development of 1,2,5-trimethyl-4-piperidinyl diphenylacetate-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of 1,2,5-trimethyl-4-piperidinyl diphenylacetate as a ligand in the synthesis of metal-organic frameworks with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,5-trimethyl-4-piperidinyl diphenylacetate and its potential side effects, as well as its potential applications in other fields such as organic synthesis and materials science.
Synthesemethoden
The synthesis of 1,2,5-trimethyl-4-piperidinyl diphenylacetate involves the reaction of 1,2,5-trimethylpiperidine with diphenylacetyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields 1,2,5-trimethyl-4-piperidinyl diphenylacetate as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,2,5-trimethyl-4-piperidinyl diphenylacetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,2,5-trimethyl-4-piperidinyl diphenylacetate has been investigated for its potential as a drug candidate due to its ability to modulate the activity of certain receptors in the brain. In materials science, 1,2,5-trimethyl-4-piperidinyl diphenylacetate has been studied for its ability to act as a ligand in the synthesis of metal-organic frameworks. In organic synthesis, 1,2,5-trimethyl-4-piperidinyl diphenylacetate has been used as a reagent in the synthesis of various compounds.
Eigenschaften
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-15-23(3)17(2)14-20(16)25-22(24)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17,20-21H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAGPHRIVPVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322874 | |
| Record name | (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
190911-08-1 | |
| Record name | (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)

![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)

![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)
![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)
